molecular formula C17H16N4O4 B11548563 Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)-

Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)-

Cat. No.: B11548563
M. Wt: 340.33 g/mol
InChI Key: BAKARLGSUYQGBJ-WOJGMQOQSA-N
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Description

Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)- is a complex organic compound with a unique structure that includes a benzamide core, a nitro group, and a hydrazinocarbonylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)- typically involves multiple steps. One common method includes the following steps:

    Formation of N-methylbenzamide: This can be achieved by reacting benzoyl chloride with methylamine under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Hydrazinocarbonylmethyl Moiety: This involves the reaction of the nitrobenzylidene derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its derivatives may also serve as potential inhibitors or activators of specific biological pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the nitro group and the hydrazinocarbonylmethyl moiety can enhance its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazinocarbonylmethyl moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler derivative without the nitro and hydrazinocarbonylmethyl groups.

    3-Nitrobenzamide: Contains the nitro group but lacks the N-methyl and hydrazinocarbonylmethyl moieties.

    Benzamide: The parent compound without any substitutions.

Uniqueness

Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the hydrazinocarbonylmethyl moiety provides additional sites for interaction with biological targets.

This detailed article provides a comprehensive overview of Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-methyl-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16N4O4/c1-20(17(23)14-7-3-2-4-8-14)12-16(22)19-18-11-13-6-5-9-15(10-13)21(24)25/h2-11H,12H2,1H3,(H,19,22)/b18-11+

InChI Key

BAKARLGSUYQGBJ-WOJGMQOQSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

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